REACTION_CXSMILES
|
BrBr.[CH3:3][O:4][C:5]([C:7]1[O:8][C:9]([C:12](=[O:15])[CH2:13]Br)=[CH:10][CH:11]=1)=[O:6]>CC(O)=O>[CH3:3][O:4][C:5]([C:7]1[O:8][C:9]([C:12](=[O:15])[CH3:13])=[CH:10][CH:11]=1)=[O:6]
|
Name
|
|
Quantity
|
0.082 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(=CC1)C(CBr)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC(=CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.61 mmol | |
AMOUNT: MASS | 0.27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |